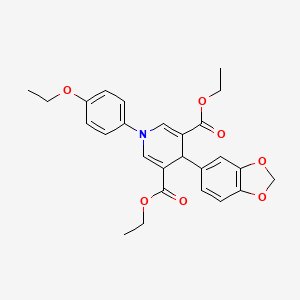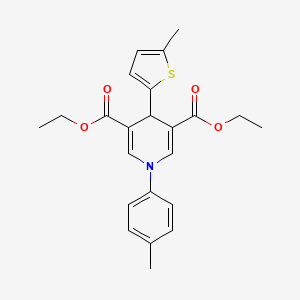![molecular formula C18H16F3N3O2 B3438527 N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3438527.png)
N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
説明
N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TFB-TBOA and is used as a tool compound for studying glutamate transporters.
作用機序
TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can have both beneficial and detrimental effects on neuronal function, depending on the context.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by TFB-TBOA can have a range of biochemical and physiological effects. In vitro studies have shown that TFB-TBOA can increase the excitability of neurons, leading to increased synaptic transmission. However, in vivo studies have demonstrated that TFB-TBOA can also have neuroprotective effects, reducing damage caused by ischemia or traumatic brain injury.
実験室実験の利点と制限
One advantage of using TFB-TBOA in lab experiments is its potency and specificity for glutamate transporters. This allows researchers to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. However, one limitation is that TFB-TBOA is not selective for a particular subtype of glutamate transporter, which can make it difficult to determine the specific role of individual transporters in neuronal function.
将来の方向性
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective inhibitors of glutamate transporters, which could provide more insight into their specific roles in neuronal function. Additionally, the use of TFB-TBOA in combination with other compounds could lead to the development of new treatments for neurological disorders.
In conclusion, TFB-TBOA is a potent inhibitor of glutamate transporters that has a wide range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an excellent tool for studying the function of glutamate transporters. The future directions for research involving TFB-TBOA are promising and could lead to the development of new treatments for neurological disorders.
科学的研究の応用
TFB-TBOA is widely used in scientific research to study the function of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, which is crucial for maintaining proper neurotransmission. TFB-TBOA is a potent inhibitor of glutamate transporters, which makes it an excellent tool for studying their function. It has been used to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-24-15-9-4-3-8-14(15)22-17(24)23-16(25)11-26-13-7-5-6-12(10-13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYKJFZMDGIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3438445.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3438446.png)

![isopropyl 5-[(diethylamino)carbonyl]-2-[(2,6-difluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3438468.png)
![8-[(2,4-dichlorobenzyl)thio]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3438482.png)
![2-(4-chlorobenzoyl)-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3438495.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3438502.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3438511.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3438516.png)
![ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B3438534.png)

![1-benzoyl-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B3438552.png)
![ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3438554.png)
